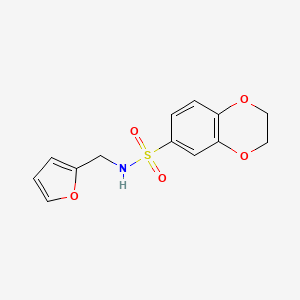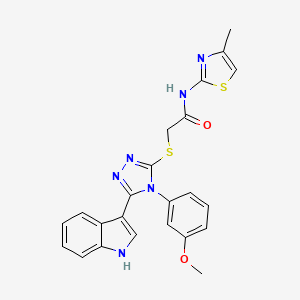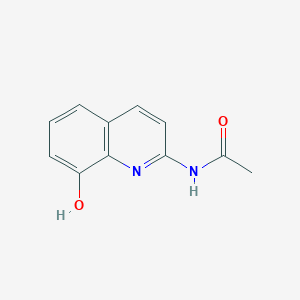
(2-Methyl-3-nitrophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-3-nitrophenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 . It is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H8ClNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 . Chemical Reactions Analysis
Methanesulfonyl chloride, a compound similar to “this compound”, is highly reactive and is used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . It is also used for the conversion of amines to the corresponding sulfonamides .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at temperatures below -10°C .Applications De Recherche Scientifique
Structural and Energetic Studies
- The structure and energetics of complexes involving similar compounds, such as 4-nitrophenyl[bis(methylsulfonyl)]methane, have been extensively studied using theoretical models and experimental techniques. These studies provide insights into the potential applications of (2-Methyl-3-nitrophenyl)methanesulfonyl chloride in complex formation and its energetic properties (Binkowska, Koput, & Jarczewski, 2008).
Spectroscopic Analysis
- Spectroscopic studies of complexes similar to this compound have been conducted, providing valuable information about the molecular interactions and structural properties of these compounds (Huczyński, Binkowska, Jarczewski, & Brzeziński, 2007).
Electrochemical Studies
- Electrochemical studies have been conducted on compounds like Nimesulide, which shares a similar functional group with this compound, providing insights into the electrochemical properties and potential applications in electroanalysis (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Reaction Mechanism Exploration
- Research has been conducted on the reaction mechanisms and products of electrochemical reduction of compounds similar to this compound, offering valuable insights into the possible reaction pathways and products of such compounds (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Proton Transfer Reactions
- The kinetics and mechanisms of proton transfer reactions involving similar compounds have been studied, providing a foundation for understanding the reactivity and potential applications of this compound in similar reactions (Jarczewski & Binkowska, 2001).
Computational Studies
- Computational studies on complexes involving similar molecules offer insights into the theoretical aspects and potential applications of this compound in molecular modeling and computational chemistry (Binkowska, Koput, & Jarczewski, 2009).
Safety and Hazards
“(2-Methyl-3-nitrophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It may cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation .
Propriétés
IUPAC Name |
(2-methyl-3-nitrophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXOBDPTTZMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)



![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2868572.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2868576.png)

